molecular formula C6H13NO3S B13161162 3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B13161162
M. Wt: 179.24 g/mol
InChI Key: XXDWXJWVRQRBQG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiol with an aminomethyl ketone in the presence of a base can lead to the formation of the desired thiane ring structure. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aminomethyl group can produce an amine.

Scientific Research Applications

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-hydroxycoumarin: This compound shares a similar aminomethyl and hydroxyl functional group but has a different core structure.

    3-(Aminomethyl)benzeneboronic acid: Another compound with an aminomethyl group, but with a boronic acid functional group instead of a thiane ring.

Uniqueness

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione, also known as 4-(aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, is a sulfur-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including an aminomethyl group and a hydroxy group on the thiane ring, suggest diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula: C₇H₁₃N₃O₂S
  • Molecular Weight: Approximately 215.69 g/mol
  • CAS Number: 1190044-30-4

The thiane ring structure contributes to its chemical reactivity and biological interactions. The presence of both amino and hydroxy functionalities enhances its potential to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that compounds with similar structural features can inhibit bacterial growth effectively. For instance, derivatives of thiazolidine compounds have demonstrated significant inhibition against various pathogens, suggesting that this compound may share similar properties.

Anticancer Activity

The compound has been investigated for its anticancer properties. Notably, studies on related compounds have indicated that they can activate critical metabolic pathways in cancer cells, such as the pyruvate kinase M2 (PKM2) pathway. Activation of PKM2 is associated with altered metabolism in cancer cells, leading to reduced proliferation rates. Specific derivatives showed IC₅₀ values ranging from 0.46 μM to 0.81 μM against several human cancer cell lines, indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Modulation: The aminomethyl group may interact with enzyme active sites or receptors, altering their activity.
  • Cell Cycle Arrest: Preliminary studies suggest that this compound might induce cell cycle arrest at the G2/M phase in cancer cells, leading to inhibited cell division .

Study on Anticancer Activity

A study published in PubMed explored the structure-activity relationship of novel thiazolidine derivatives that activated PKM2. Among these derivatives, some showed significant anti-proliferative activities on human cancer cell lines at nanomolar concentrations. The most potent compound exhibited an IC₅₀ value of 0.46 μM against H1299 cells .

Antimicrobial Efficacy

Another research highlighted the antimicrobial potential of compounds similar to this compound. These compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria in vitro, suggesting their utility as therapeutic agents against bacterial infections.

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
4-Aminomethyl-4-hydroxythiane1190044-30-4Similar functional groups; used in medicinal chemistryAntimicrobial
3-(Aminomethyl)-3-hydroxythiane1499658-37-5Hydroxyl and aminomethyl groupsStudied for biological activity
Thiazolidine DerivativesVariousSulfur-containing heterocyclesDiverse biological activities

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-(aminomethyl)-1,1-dioxothian-4-ol

InChI

InChI=1S/C6H13NO3S/c7-3-5-4-11(9,10)2-1-6(5)8/h5-6,8H,1-4,7H2

InChI Key

XXDWXJWVRQRBQG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(C1O)CN

Origin of Product

United States

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